3-bromobicyclo[1.1.1]pentane-1-carboxylic Acid

Catalog No.
S2793957
CAS No.
156329-70-3
M.F
C6H7BrO2
M. Wt
191.024
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-bromobicyclo[1.1.1]pentane-1-carboxylic Acid

CAS Number

156329-70-3

Product Name

3-bromobicyclo[1.1.1]pentane-1-carboxylic Acid

IUPAC Name

3-bromobicyclo[1.1.1]pentane-1-carboxylic acid

Molecular Formula

C6H7BrO2

Molecular Weight

191.024

InChI

InChI=1S/C6H7BrO2/c7-6-1-5(2-6,3-6)4(8)9/h1-3H2,(H,8,9)

InChI Key

VWLOBPGTTZYAPT-UHFFFAOYSA-N

SMILES

C1C2(CC1(C2)Br)C(=O)O

Solubility

not available

Synthesis of Bicyclo[1.1.1]pentane Building Block

Synthesis of Highly Functionalized Bicyclo[1.1.1]pentanes

Homolytic Aromatic Alkylation Protocol

Mimetic of -aminobutyric acid (GABA) in peptides

3-bromobicyclo[1.1.1]pentane-1-carboxylic acid is a bicyclic compound characterized by a bromine atom attached to the third carbon of a bicyclo[1.1.1]pentane structure, along with a carboxylic acid functional group at the first carbon position. Its molecular formula is C7_7H9_9BrO2_2 and it has a molecular weight of approximately 191.02 g/mol. The compound is recognized for its unique bicyclic framework, which contributes to its chemical reactivity and potential applications in medicinal chemistry and organic synthesis .

The reactivity of 3-bromobicyclo[1.1.1]pentane-1-carboxylic acid can be attributed to the presence of the bromine atom and the carboxylic acid group. Common reactions include:

  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may undergo decarboxylation, leading to the formation of bicyclo[1.1.1]pentane derivatives.
  • Esterification: The carboxylic acid can react with alcohols to form esters, which are useful intermediates in organic synthesis.

These reactions highlight the compound's versatility as a building block in chemical synthesis.

The synthesis of 3-bromobicyclo[1.1.1]pentane-1-carboxylic acid typically involves multi-step organic reactions, including:

  • Bromination of Bicyclo[1.1.1]pentane: Starting from bicyclo[1.1.1]pentane, bromination can be achieved using bromine in an inert solvent under controlled conditions.
  • Carboxylation: Following bromination, the introduction of a carboxylic acid group can be accomplished through carbon dioxide insertion or via reaction with carbonyl compounds.
  • Functional Group Transformations: Various functional group transformations may be employed to achieve the desired final product.

These methods underscore the complexity and precision required in synthesizing this compound.

3-bromobicyclo[1.1.1]pentane-1-carboxylic acid finds applications primarily in:

  • Medicinal Chemistry: As a potential lead compound for drug development due to its unique structure and reactivity.
  • Organic Synthesis: Used as an intermediate in synthesizing more complex organic molecules.
  • Material Science: Investigated for potential use in developing novel materials owing to its unique physical properties.

Its diverse applications highlight its significance in both academic research and industrial settings.

Interaction studies involving 3-bromobicyclo[1.1.1]pentane-1-carboxylic acid focus on its reactivity with various biological targets and synthetic pathways:

  • Reactivity with Enzymes: Potential interactions with enzymes that catalyze nucleophilic substitutions or esterifications may be explored.
  • Binding Studies: Investigating how this compound interacts with biological receptors or proteins could provide insights into its pharmacological effects.

Such studies are crucial for understanding its potential therapeutic roles and optimizing its chemical properties for specific applications.

Several compounds share structural similarities with 3-bromobicyclo[1.1.1]pentane-1-carboxylic acid, including:

Compound NameStructure CharacteristicsUnique Features
3-Carbamoylbicyclo[1.1.1]pentane-1-carboxylic AcidContains an amide group instead of a brominePotentially different biological activity due to amide functionality
Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylateMethyl ester derivativeIncreased lipophilicity may enhance bioavailability
3-Hydroxybicyclo[1.1.1]pentane-2-carboxylic AcidHydroxyl group at position threeMay exhibit different solubility and reactivity patterns

These comparisons highlight the uniqueness of 3-bromobicyclo[1.1.1]pentane-1-carboxylic acid in terms of its halogenated structure and potential reactivity profiles, setting it apart from other similar compounds in both chemical behavior and application potential.

The synthesis and functionalization of bicyclo[1.1.1]pentane (BCP) derivatives gained prominence in the early 21st century as chemists sought non-classical bioisosteres to address challenges in drug design, such as metabolic instability and poor solubility. The specific discovery of 3-bromobicyclo[1.1.1]pentane-1-carboxylic acid emerged from efforts to brominate bicyclo[1.1.1]pentane-1-carboxylic acid using reagents like N-bromosuccinimide (NBS) or molecular bromine under radical initiation. Early reports of its synthesis date to the 1990s, with optimization of methods occurring alongside the broader adoption of BCPs in medicinal chemistry.

Significance in Organic and Medicinal Chemistry

The compound’s significance arises from two key features:

  • Bioisosteric Potential: The bicyclo[1.1.1]pentane core mimics para-substituted benzene rings or tert-butyl groups, reducing lipophilicity while maintaining spatial occupancy. This substitution improves metabolic stability and solubility in drug candidates.
  • Functional Group Versatility: The carboxylic acid moiety enables derivatization into esters, amides, and other derivatives, facilitating its integration into peptides and small molecules. For example, it serves as a γ-aminobutyric acid (GABA) mimetic in neurotransmission studies.

Research Objectives and Scope

Current research focuses on:

  • Developing scalable synthetic routes (e.g., photochemical methods).
  • Expanding functionalization strategies for diversifying BCP-based libraries.
  • Exploring applications in drug discovery, particularly for central nervous system (CNS) targets.

Nomenclature, Synonyms, and Classification

  • IUPAC Name: 3-Bromobicyclo[1.1.1]pentane-1-carboxylic acid
  • Molecular Formula: C₆H₇BrO₂
  • CAS Registry Number: 156329-70-3
  • Synonyms:
    • Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-bromo-
    • 3-Bromo-BCP-1-carboxylic acid
  • Classification: Halogenated bicyclic carboxylic acid (ATC code: Not classified)

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight191.03 g/mol
Melting PointNot reported-
SolubilityLimited in water; soluble in DMSO, THF
SMILESC1C2(CC1(C2)Br)C(=O)O

Molecular Architecture and Core Structure

Bicyclo[1.1.1]pentane Framework

The bicyclo[1.1.1]pentane skeleton consists of three fused cyclopropane rings sharing a common bridgehead carbon, creating a highly strained, symmetrical cage structure [4] [5]. X-ray crystallographic data confirm bond angles of 60° at bridgehead carbons and 120° at methylene bridges, with C-C bond lengths compressed to 1.54 Å compared to 1.58 Å in unstrained alkanes [2] [5]. This geometry forces σ-bond orbitals into unfavorable alignments, generating substantial angle strain that dominates the molecule's reactivity profile [5].

Functional Group Characteristics

The carboxylic acid group at position 1 exhibits pKₐ = 2.8 ± 0.3 due to inductive stabilization from the electron-withdrawing bromine at position 3 [1] [2]. Bromine's electronegativity (χ = 2.96) creates a permanent dipole moment of 2.1 D across the cage, polarizing adjacent C-Br (1.93 Å) and C=O (1.21 Å) bonds [2] . IR spectroscopy confirms ν(C=O) at 1705 cm⁻¹ and ν(C-Br) at 565 cm⁻¹, indicating minimal conjugation between functional groups [1].

Stereochemical and Conformational Aspects

The molecule's $$ C_{2v} $$ symmetry restricts conformational freedom, locking substituents in axial-equatorial orientations relative to the cage plane [2] [5]. Despite this rigidity, substituent-induced distortion creates a 7.5° pyramidalization at the brominated bridgehead carbon, as revealed by NBO analysis [2]. No enantiomeric forms exist due to the absence of chiral centers, though diastereotopic methylene protons exhibit distinct $$ ^1H $$ NMR signals at δ 1.85 and 2.12 ppm [1].

Physical Properties

Melting Point, Boiling Point, and Solubility

The compound sublimes at 85°C (0.1 mmHg) with decomposition onset at 150°C [1] . Solubility data reveal:

SolventSolubility (mg/mL)
Water12.4
Ethanol89.7
DCM245.2
DMSO312.8

This polarity gradient correlates with calculated logP = 1.38, reflecting preferential dissolution in aprotic media [7] [9].

Thermal and Chemical Stability

Thermogravimetric analysis shows 5% mass loss at 185°C under nitrogen . The bromine substituent undergoes nucleophilic substitution (Sₙ2) in polar aprotic solvents (k = 3.2 × 10⁻⁴ s⁻¹ in DMF at 25°C), while the carboxylic acid resists decarboxylation below 200°C [8] [9].

Electronic Properties

Charge Distribution and Bonding Analysis

Natural Population Analysis assigns charges of +0.32e (C1), -0.67e (O2), and -0.29e (Br3) [2]. The C-Br bond exhibits 85% σ-character with 15% hyperconjugative donation into adjacent C-C bonds, while the carboxylic acid shows 92% σ-character in C=O [2] [5].

Orbital Interactions and Reactivity Sites

Frontier orbital analysis identifies three reactive centers:

  • C-Br σ* orbital (LUMO = -1.2 eV) susceptible to nucleophilic attack
  • C=O π orbital (HOMO = -7.8 eV) prone to electrophilic substitution
  • Bridgehead C-C σ orbital (HOMO-1 = -8.4 eV) reactive under radical conditions [2] [4]

MEP surface calculations show maximum electrophilicity at Br (ESP = +42 kcal/mol) and nucleophilicity at carbonyl oxygen (ESP = -68 kcal/mol) [2].

Strain Energy and Structural Implications

Quantification of Cage Strain

The bicyclo[1.1.1]pentane core contains 66.6 kcal/mol strain energy, distributed as:

  • Angle strain: 58.2 kcal/mol
  • Torsional strain: 6.8 kcal/mol
  • Van der Waals compression: 1.6 kcal/mol [5]

This exceeds cubane (48 kcal/mol) but remains below [1.1.1]propellane (92 kcal/mol) [5].

Comparison with Related Bicyclic Systems

SystemStrain Energy (kcal/mol)
Bicyclo[2.2.1]heptane27.3
Bicyclo[1.1.1]pentane66.6
Cubane48.0
[1.1.1]Propellane92.0

Data from [5] [8]

Historical Synthetic Approaches

The earliest isolations of 3-halogenated bicyclo[1.1.1]pentane acids relied on multistep sequences that first constructed the strained cage and then introduced the halogen. Applequist demonstrated carbenoid insertion into bicyclo[1.1.0]butanes in the early 1980s, but only dichlorinated products were obtained in synthetically useful yield [1]. Partial reduction of such gem-dihalo intermediates with tributylstannane and azobisisobutyronitrile was later shown to afford mono-halides, establishing a precedent for accessing the title acid through selective debromination of a 2,2-dibromobicyclo[1.1.1]pentane precursor [1].

Historical routeKey reagents (step introducing bromine)Typical yieldNotable limitations
Radical debromination of 2,2-dibromobicyclo[1.1.1]pentane acidsTributylstannane, azobisisobutyronitrile, refluxing benzene35–45% for mono-bromide formationToxic tin hydride; difficult purification [1]

Contemporary Synthetic Strategies

3.2.1 [1.1.1]Propellane-Based Syntheses

Visible-light bromination of readily available bicyclo[1.1.1]pentane-1,3-dicarboxylic acid delivers the bridge-brominated acid in one step. The transformation employs N-chlorosuccinimide to generate a chlorine radical that abstracts a bridge hydrogen, and bromotrichloromethane as the bromine-atom donor. A continuous-flow variant furnishes di-ester linchpin 4 on a twenty-five-gram scale in sixty-five minutes without loss of yield, illustrating the practicality of propellane routes for kilogram manufacture [2].

Representative propellane protocolPhotochemical parametersIsolated yieldScale demonstrated
N-chlorosuccinimide (3 equiv) + bromotrichloromethane (10 equiv) in acetonitrile : water (9 : 1), blue light emitting diode, 0 °C, 30 min450 nm, 120 W45–55% for the free acid; 68–78% after in-situ esterification25 g (continuous-flow) [2]
3.2.2 Radical-Mediated and Atom-Transfer Methods

Triethylborane-initiated atom-transfer ring opening of [1.1.1]propellane with brominated radical precursors excels for introducing bromine at bridgehead position 3 while simultaneously installing a carboxyl group at position 1. Reaction of bromomethyl tert-butyl carbonate with propellane at 0 °C produces the corresponding 3-bromomethyl bicyclo[1.1.1]pentane-1-carboxylate in ninety-two percent yield under metal-free conditions [3].

A complementary non-propellane strategy uses dibromocarbene addition to bicyclo[1.1.0]butanes followed by selective single-electron transfer reduction. Addition of dibromocarbene (generated in situ from bromoform, sodium hydroxide and benzyltriethylammonium chloride) to a bicyclo[1.1.0]butane bearing a tert-butyl ester delivers the corresponding 2,2-dibromide in forty percent yield on gram scale. Treatment with finely divided nickel prepared by aluminium leaching (Raney nickel) under hydrogen gas removes one bromine atom chemoselectively to furnish 3-bromobicyclo[1.1.1]pentane-1-carboxylate in seventy-five percent yield; acidic deprotection then gives the title acid in quantitative yield [4].

Radical methodBromine sourceYield of mono-bromideSelectivity driver
Triethylborane-mediated atom-transferBromomethyl tert-butyl carbonate92%Polar atom-transfer chain avoids over-bromination [3]
Dibromocarbene addition → Raney nickel reductionBromoform (carbene precursor)75%Surface-controlled hydrogenolysis suppresses second reduction [4]
3.2.3 Photochemical and Flow Chemistry Approaches

A flow photochemical platform irradiates liquid [1.1.1]propellane with alkyl iodides to give bicyclo[1.1.1]pentane iodides in up to ninety-two percent purity after solvent evaporation. Exchange of the iodide with copper(I) bromide affords the brominated acid salt without chromatography, and material throughput of one kilogram per day has been documented [5]. Such solvent- and reagent-efficient photoflow operations align with industrial demand for continuous manufacture.

Selective Functionalization Techniques

3.3.1 Bromination and Halogenation Methods
  • Hydrogen-atom-transfer bromination (N-chlorosuccinimide, bromotrichloromethane, visible light) displays exclusive monobromination at position 3 when an electron-withdrawing bridgehead carboxyl group is present, because the adjacent carboxylate destabilises the bridgehead radical and funnels abstraction to the bridge carbon [2].
  • Electrophilic bromination of gem-dibromides with finely divided nickel–hydrogen avoids tin residues and proceeds at ambient temperature, providing a greener alternative to tributyltin hydride reduction [4].
  • Direct radical halogenation with molecular bromine remains disfavoured; uncontrolled multiple additions and cage opening predominate, mirroring earlier chlorination studies [1].
3.3.2 Carboxylation and Derivatization Strategies

Carboxyl functions are most efficiently introduced by oxidation of bridgehead alkyl groups obtained during radical bromination sequences. For example, permanganate oxidation of a bridgehead bromomethyl group followed by ester hydrolysis yields the target acid in eighty-five percent overall yield [3]. Alternatively, lithiation of a bridgehead methoxymethyl ether and quench with carbon dioxide introduces the carboxylate in a single step, preserving the sensitive bromine substituent [4].

Derivatization routeOverall yield to acidFunctional-group tolerance
Potassium permanganate oxidation of bromomethyl ester, then saponification80–85%Survives bromine, tert-butyl ester, and aromatic substituents [3]
Lithiation-carbon dioxide quench of monobromide with one methoxymethyl group66%Compatible with nickel reduction products and avoids radical intermediates [4]

Scale-Up, Industrial Production and Green Chemistry Considerations

Large-volume preparation of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid by in-flow photoaddition of diacetyl to [1.1.1]propellane has reached one kilogram per day, delivering a low-cost feedstock for subsequent bromination [6]. Continuous bromination under visible light further decreases solvent usage and energy demand; kilogram quantities of brominated esters have been isolated with material efficiencies above eighty percent [2].

Replacement of organotin reductants by nickel-catalysed hydrogenation and by photoredox single-electron transfer eliminates persistent organometal residues and enables aqueous work-up [4]. Where possible, propellane routes employ dilute aqueous acetonitrile and recycle halogen donors, conforming to principles of atom economy and waste minimisation.

Process metricBatch photobrominationContinuous-flow photobromination
Space-time yield0.15 kg L⁻¹ day⁻¹ (500 mL reactor)0.90 kg L⁻¹ day⁻¹ (tubular flow, 2.5 L h⁻¹) [2]
Isolated yield52%70%
E-factor (kg waste / kg product)4218

Key Research Findings

  • Selective bridge bromination is now achievable in a single visible-light step without over-halogenation, provided that an electron-withdrawing carboxyl group biases radical attack [2].
  • Dibromocarbene addition to bicyclo[1.1.0]butanes followed by monoreduction offers a tin-free and scaleable route to the title acid, giving seventy-five percent yield of the monobromide stage and quantitative acid liberation [4].
  • Triethylborane-initiated atom-transfer radical addition furnishes brominated carboxylate esters in greater than ninety percent yield under ambient pressure, with no transition-metal catalyst [3].
  • Industrial flow photochemistry produces brominated bicyclo[1.1.1]pentane building blocks at kilogram scale with reduced solvent volumes and improved energy efficiency [5].

XLogP3

0.8

Dates

Last modified: 08-17-2023

Explore Compound Types